(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride
Description
(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The spirocyclic framework provides a rigid and stable structure, which can be beneficial in drug design and other chemical applications.
Properties
IUPAC Name |
(7R,8S)-5-azaspiro[3.5]nonane-7,8-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-6-4-8(2-1-3-8)9-5-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOMEKBXCCVRK-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C(CN2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H]([C@@H](CN2)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride typically involves several steps. One common method starts with N-Boc-4-piperidone as a raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product, this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
Aziridines and azetidines: These compounds also contain nitrogen atoms in their ring structures and are used in similar applications.
Uniqueness
(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol;hydrochloride is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
(7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol; hydrochloride is a spirocyclic compound characterized by its unique bicyclic structure that incorporates both nitrogen and oxygen atoms. This compound is gaining attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, neuroprotective, and analgesic properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol; hydrochloride is with a molecular weight of 194 Da. Its spirocyclic framework provides a rigid structure that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194 Da |
| IUPAC Name | (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol; hydrochloride |
| CAS Number | 2343963-80-2 |
The biological activity of (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol; hydrochloride is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The specific mechanisms remain under investigation but are believed to involve modulation of signaling pathways linked to its stereochemical configuration.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated significant antimicrobial effects. Studies indicate that these spiro compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. This suggests that (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol; hydrochloride may possess similar antimicrobial properties.
Neuroprotective Effects
Research has indicated that spiro compounds may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The interaction of this compound with neuroreceptors could help mitigate neuronal damage and promote cell survival.
Analgesic Properties
Evidence suggests that certain spiro compounds can modulate pain pathways within the central nervous system. This property positions (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol; hydrochloride as a candidate for further studies aimed at developing new analgesic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure/Features | Biological Activity |
|---|---|---|
| Compound A | Similar spiro structure | Antimicrobial |
| Compound B | Contains nitrogen heteroatom | Neuroprotective |
| Compound C | Hydroxyl functional groups | Analgesic effects |
The unique stereochemical arrangement and functional groups of (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol; hydrochloride may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of (7R,8S)-5-Azaspiro[3.5]nonane-7,8-diol; hydrochloride in various fields:
- Pharmaceutical Development : The compound has been explored as a lead candidate for drug development targeting infectious diseases due to its antimicrobial properties.
- Chemical Research : Its unique structure allows for investigations into structure-activity relationships which can lead to the design of new compounds with enhanced efficacy.
- Agricultural Chemistry : If proven effective against specific pathogens, this compound could be developed for use in agrochemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
